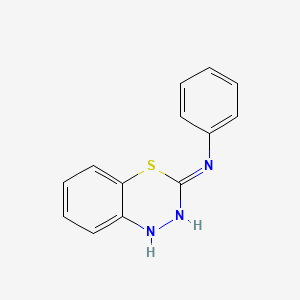

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

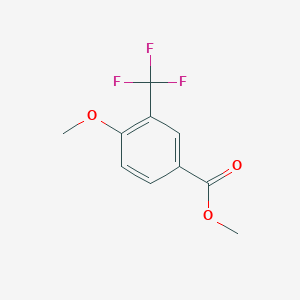

“N-phenyl-1H-4,1,2-benzothiadiazin-3-amine” is a chemical compound with the molecular formula C13H11N3S . It is also known by other synonyms such as ZINC1397081, AKOS005082255, and 1F-332S .

Molecular Structure Analysis

The molecular structure of “N-phenyl-1H-4,1,2-benzothiadiazin-3-amine” is complex, with a benzothiadiazine ring attached to a phenyl group . The benzothiadiazine ring is a part of the parent thiadiazine structures, which have a molecular formula C3H4N2S .Physical And Chemical Properties Analysis

“N-phenyl-1H-4,1,2-benzothiadiazin-3-amine” has a molecular weight of 241.31 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-phenyl-1H-4,1,2-benzothiadiazin-3-amine possess significant anticancer properties. A study by Naskar et al. (2015) synthesized Schiff bases of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity. The compounds demonstrated notable efficacy in reducing tumor volume and increasing life span in mouse models, suggesting their potential as anticancer agents Naskar et al., 2015.

Antimicrobial Agents

Another area of application is in antimicrobial therapy. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibiting potent antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs Bikobo et al., 2017.

Antitumor Mechanisms

Chua et al. (1999) investigated the synthesis of 2-(4-acylaminophenyl)benzothiazoles, uncovering insights into the role of acetylation in their antitumor activities. Their research adds to the understanding of how these compounds' mechanisms of action could be novel and selective against certain cancer cell lines Chua et al., 1999.

Anticonvulsant Properties

Research into the stereochemical basis of thiadiazole anticonvulsants by Camerman et al. (2005) highlights the potential of benzothiadiazin derivatives in the development of new anticonvulsant drugs. Their work indicates that the structural configuration of these compounds may play a crucial role in their efficacy Camerman et al., 2005.

Novel Anticancer and Antitubercular Agents

Sekhar et al. (2019) designed and synthesized novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor activities against breast cancer cell lines, showcasing their potential as both anticancer and antitubercular agents Sekhar et al., 2019.

Safety and Hazards

properties

IUPAC Name |

N-phenyl-1,2-dihydro-4,1,2-benzothiadiazin-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)14-13-16-15-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQBBZCYVURUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NNC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2999315.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2999317.png)

![(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2999318.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2999322.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)

![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999329.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)